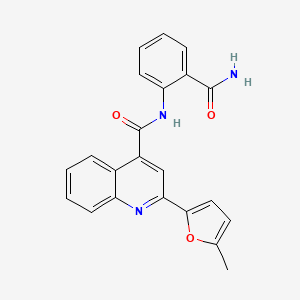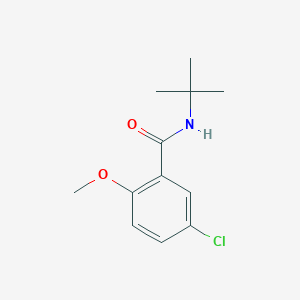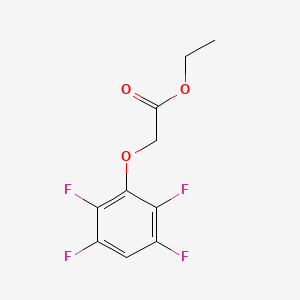![molecular formula C13H8ClF4NO3S B10977587 N-[3-chloro-4-(difluoromethoxy)phenyl]-3,4-difluorobenzenesulfonamide](/img/structure/B10977587.png)
N-[3-chloro-4-(difluoromethoxy)phenyl]-3,4-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-chloro-4-(difluoromethoxy)phenyl]-3,4-difluorobenzenesulfonamide is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of chloro, difluoromethoxy, and difluorobenzenesulfonamide groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of N-[3-chloro-4-(difluoromethoxy)phenyl]-3,4-difluorobenzenesulfonamide typically involves multiple steps. One common method starts with trichloromethoxybenzene as the raw material. This compound undergoes selective fluorination using hydrogen fluoride to produce chlorodifluoromethoxybenzene. The chlorodifluoromethoxybenzene is then nitrated using a mixed acid to form 4-(chlorodifluoromethoxy)nitrobenzene. Finally, hydrogenation reduction of the nitro group yields 4-(chlorodifluoromethoxy)aniline, which is an intermediate for the synthesis of the target compound .
Chemical Reactions Analysis
N-[3-chloro-4-(difluoromethoxy)phenyl]-3,4-difluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[3-chloro-4-(difluoromethoxy)phenyl]-3,4-difluorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(difluoromethoxy)phenyl]-3,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
N-[3-chloro-4-(difluoromethoxy)phenyl]-3,4-difluorobenzenesulfonamide can be compared with similar compounds such as:
N-[3-chloro-4-(difluoromethoxy)phenyl]-3-methylvalinamide: This compound has a similar structure but differs in the presence of a methylvalinamide group.
3-amino-N-[3-chloro-4-(difluoromethoxy)phenyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide: This compound contains a thieno[2,3-b]pyridine ring, which imparts different chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct reactivity and applications.
Properties
Molecular Formula |
C13H8ClF4NO3S |
|---|---|
Molecular Weight |
369.72 g/mol |
IUPAC Name |
N-[3-chloro-4-(difluoromethoxy)phenyl]-3,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C13H8ClF4NO3S/c14-9-5-7(1-4-12(9)22-13(17)18)19-23(20,21)8-2-3-10(15)11(16)6-8/h1-6,13,19H |
InChI Key |
FIBOJHWRTQEBLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)F)F)Cl)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}tetrahydrofuran-2-carboxamide](/img/structure/B10977510.png)
![3-methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B10977513.png)

![4-chloro-1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B10977520.png)
![4-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzamide](/img/structure/B10977526.png)
![2-[(3-Cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B10977532.png)

![1-nonyl-2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B10977547.png)


![N-(4-fluorophenyl)-2-[2-benzylbenzimidazolyl]acetamide](/img/structure/B10977570.png)
![3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10977573.png)
![1-{2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-benzimidazole](/img/structure/B10977575.png)
![3-(Azepan-1-ylcarbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10977581.png)
